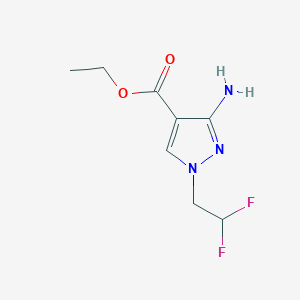

Ethyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-amino-1-(2,2-difluoroethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F2N3O2/c1-2-15-8(14)5-3-13(4-6(9)10)12-7(5)11/h3,6H,2,4H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPHLWIONCYQAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1N)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

β-Keto Ester Substrate Design

The choice of β-keto ester critically influences regiochemistry. For example, ethyl 4,4-difluoroacetoacetate serves as a precursor for introducing the difluoroethyl group. Reaction with methylhydrazine under inert solvents (e.g., chlorobenzene) at 0–25°C yields the pyrazole core with >90% regioselectivity for the 1,3-substitution pattern. Adjusting the ester group (e.g., ethyl vs. methyl) modulates reactivity and solubility during cyclization.

Hydrazine Derivative Selection

Substituted hydrazines, such as 2,2-difluoroethylhydrazine, directly introduce the 1-(2,2-difluoroethyl) group. However, their limited commercial availability necessitates in situ generation via reductive amination of fluoroalkyl aldehydes. Alternatively, post-cyclization alkylation using 2,2-difluoroethyl halides (e.g., bromide or iodide) in polar aprotic solvents (DMF, DMSO) achieves N-alkylation with 70–85% yields.

Fluorination Strategies for Difluoroethyl Group Incorporation

Introducing the 2,2-difluoroethyl moiety requires precise control to avoid over-fluorination or side reactions. Two primary approaches dominate:

Direct Fluoroalkylation of Pyrazole Intermediates

Post-cyclization, the pyrazole nitrogen is alkylated using 2,2-difluoroethyl triflate or tosylate. For example, treating ethyl 3-amino-1H-pyrazole-4-carboxylate with 2,2-difluoroethyl triflate in acetonitrile at 60°C for 12 hours achieves 78% yield. Catalytic bases like DBU (1,8-diazabicycloundec-7-ene) enhance reaction rates by deprotonating the pyrazole nitrogen.

Halogen Exchange Reactions

Starting with 2-chloroethyl precursors, fluorine substitution is achieved via nucleophilic fluorination using KF or AgF in polar solvents (e.g., DMF). For instance, ethyl 3-amino-1-(2-chloroethyl)-1H-pyrazole-4-carboxylate reacts with anhydrous KF at 120°C for 24 hours, yielding the difluoro product in 65% yield. This method requires rigorous moisture exclusion to prevent hydrolysis.

Amination at the Pyrazole 3-Position

The 3-amino group is typically introduced via:

Nitration/Reduction Sequences

Electrophilic nitration of ethyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate using HNO3/H2SO4 at 0°C, followed by catalytic hydrogenation (H2/Pd-C), provides the amine in 60–70% overall yield. However, over-nitration at the 5-position remains a challenge, necessitating precise stoichiometric control.

Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed coupling of ethyl 1-(2,2-difluoroethyl)-3-bromo-1H-pyrazole-4-carboxylate with ammonia or ammonia equivalents (e.g., LiHMDS) in toluene at 100°C achieves 80% yield. This method offers superior regioselectivity but requires expensive catalysts and inert atmospheres.

Industrial-Scale Optimization and Challenges

Solvent and Temperature Effects

Chlorinated solvents (chlorobenzene, dichloroethane) improve reaction homogeneity and byproduct solubility during cyclocondensation. Elevated temperatures (80–100°C) accelerate ring closure but risk decarboxylation; thus, stepwise heating protocols are employed.

Scientific Research Applications

Chemical Properties and Reactivity

Ethyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate exhibits notable reactivity due to its functional groups. The amino group allows for nucleophilic substitutions, while the carboxylate can participate in esterification reactions. The difluoroethyl moiety may stabilize certain intermediates or alter reaction pathways due to the presence of electronegative fluorine atoms.

Anti-inflammatory and Gout Treatment

Preliminary studies suggest that this compound has potential applications in treating inflammatory diseases such as gout. Its structural similarity to established pharmaceuticals like allopurinol and oxypurinol indicates that it may inhibit enzymes involved in purine metabolism, which are critical in the pathophysiology of gout.

Enzyme Inhibition

Research indicates that this compound may interact with enzymes related to inflammatory pathways. Detailed kinetic studies and molecular docking simulations are necessary to understand its binding affinity and inhibition mechanisms fully. Such interactions could lead to the development of new therapeutic agents targeting specific enzymes involved in disease processes.

Comparison with Related Compounds

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Lacks difluoroethyl group | Commonly used as an anti-inflammatory agent |

| Ethyl 3-amino-1-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Contains trifluoromethyl instead of difluoroethyl | Different fluorinated substituent influences reactivity |

| Ethyl 5-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate | Amino group at position 5 | Potentially altered biological activity due to position change |

This comparison highlights how the difluoroethyl group may enhance lipophilicity and biological activity compared to similar compounds.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. The process can vary based on laboratory conditions but generally includes:

- Formation of the Pyrazole Ring : Initial reactions to form the pyrazole structure.

- Introduction of the Difluoroethyl Group : Utilizing appropriate reagents to incorporate the difluoroethyl moiety.

- Esterification : Final steps to create the ethyl ester form of the carboxylic acid.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the difluoroethyl group enhances binding affinity, facilitating enzyme inhibition or modulation of receptor functions. This compound has been studied for its role in:

- Enzyme Inhibition : Potential as an inhibitor for enzymes linked to inflammatory pathways.

- Anticancer Properties : Indications that it may induce apoptosis in cancer cells through oxidative stress pathways.

Future Research Directions

Further research is required to elucidate the specific mechanisms through which this compound exerts its biological effects. Key areas for future investigation include:

- Detailed Kinetic Studies : To assess enzyme interactions quantitatively.

- Molecular Docking Simulations : To predict binding affinities and elucidate structure-activity relationships (SAR).

- Clinical Trials : To evaluate therapeutic efficacy in humans for conditions like gout and other inflammatory diseases.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate depends on its specific application:

Pharmacological Effects: The compound may interact with specific enzymes or receptors in the body, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.

Biological Pathways: It may affect various signaling pathways, such as those involving kinases or transcription factors, leading to changes in cellular behavior.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs from literature and commercial sources:

Key Observations :

- Substituent Effects: The 3-amino group in the target compound distinguishes it from analogs with electron-withdrawing groups (e.g., CF₃, CHF₂).

- N1 Substituents: The 2,2-difluoroethyl group at N1 offers a balance of lipophilicity and metabolic stability, contrasting with simpler alkyl groups (e.g., methyl in ) or aromatic systems (e.g., quinoxaline in ).

- Ester Position : The 4-carboxylate ester is conserved across many analogs, but substitution at the 3- or 5-position (e.g., ) alters electronic distribution and steric accessibility.

Biological Activity

Ethyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate (CAS No. 1791389-44-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological effects, and related case studies.

- Molecular Formula : C₈H₁₁F₂N₃O₂

- Molecular Weight : 219.19 g/mol

- CAS Number : 1791389-44-0

- MDL Number : MFCD28155652

Synthesis and Structural Characterization

This compound can be synthesized through various methods involving pyrazole derivatives. The structural characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects against various bacterial strains.

| Compound | Bacterial Strain | MIC (μg/ml) |

|---|---|---|

| This compound | Haemophilus influenzae | 0.24 - 31.25 |

| Similar Pyrazole Derivative | Staphylococcus aureus | 0.49 - 31.25 |

The minimal inhibitory concentration (MIC) values indicate that the compound exhibits potent antibacterial activity, particularly against Gram-negative bacteria like Haemophilus influenzae .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. A study investigating various pyrazole compounds found that certain derivatives exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes.

| Compound | COX Inhibition | Selectivity Index |

|---|---|---|

| This compound | Moderate | TBD |

| Other Pyrazole Derivative | High | >10 |

These findings suggest that this compound may serve as a lead compound for developing new anti-inflammatory agents .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Preliminary results indicate that it may possess moderate antioxidant activity, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

- In Vitro Studies : A comprehensive evaluation of the antibacterial properties of similar compounds revealed that they effectively inhibited the growth of both planktonic and biofilm-forming cells of Haemophilus influenzae, with no observed cytotoxic effects at therapeutic concentrations .

- Comparative Analysis : Comparative studies with standard antibiotics showed that certain pyrazole derivatives had superior efficacy against resistant strains, highlighting their potential as alternative therapeutic agents .

- Safety Profile : Histopathological evaluations in animal models indicated minimal toxicity associated with pyrazole derivatives, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, analogous pyrazole carboxylates are prepared using ethyl acetoacetate, DMF-DMA, and substituted hydrazines under reflux conditions . Optimization involves adjusting solvent systems (e.g., N,N-dimethylacetamide), temperature (80–100°C), and reaction duration (10–24 hours). Potassium carbonate is often used as a base to facilitate cyclization . Yield optimization may require iterative testing of stoichiometric ratios, as seen in the synthesis of Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate, where a 3:1 molar ratio of reactants improved product purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology : Key methods include:

- 1H/13C NMR : To confirm substituent positions and the presence of the difluoroethyl group. For instance, in similar compounds, the 1H NMR spectrum shows distinct signals for the ethyl ester (δ ~1.3 ppm, triplet) and amino protons (δ ~5.5 ppm, broad) .

- LC-MS/MS : To verify molecular ion peaks ([M+H]+ or [M−H]−) and fragmentation patterns. Ethyl pyrazole derivatives often exhibit characteristic losses of CO2 or ethylene .

- Melting Point Analysis : Used to assess purity. For example, Ethyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylate has a reported melting point of 58–59°C .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodology : Pyrazole carboxylates are widely used as intermediates in drug discovery. For example:

- Anti-inflammatory Agents : Structural analogs like Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate are building blocks for kinase inhibitors .

- Antimicrobial Scaffolds : The amino and difluoroethyl groups enhance hydrogen-bonding interactions with bacterial targets, as demonstrated in studies on pyrazole-triazole hybrids .

Advanced Research Questions

Q. How do catalytic systems (e.g., ruthenium complexes) improve the synthesis of pyrazole carboxylates, and what mechanistic insights exist?

- Methodology : Ruthenium-based photocatalysts (e.g., Ru(dtbbpy)32) enable decarboxylative alkylation under visible light. This method avoids harsh conditions and improves regioselectivity. For example, Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate was synthesized using this approach, with mechanistic studies suggesting a radical-mediated pathway . Advanced optimization involves solvent polarity adjustments (e.g., DCE/HFIP mixtures) to stabilize reactive intermediates .

Q. How can researchers resolve contradictions in spectroscopic data or synthetic yields across studies?

- Methodology : Contradictions often arise from impurities or isomerism. Strategies include:

- Chromatographic Purity Checks : Use HPLC (e.g., 98.6% purity reported for a related pyrrole carboxylate ) or preparative TLC to isolate isomers.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values for positional isomers .

- Reaction Reproducibility : Document solvent purity (e.g., anhydrous DMF) and moisture-sensitive steps, as trace water can hydrolyze esters .

Q. How does the difluoroethyl group influence the compound’s reactivity and biological interactions?

- Methodology : The difluoroethyl moiety enhances metabolic stability and lipophilicity. For example:

- Enzyme Inhibition : Fluorine atoms participate in dipole interactions with ATP-binding pockets in kinases, as seen in studies on 3-(difluoromethyl)pyrazole derivatives .

- Solubility Optimization : The group reduces water solubility (4.63 g/L at 22°C for Ethyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylate) but improves membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.